Cas no 2649063-85-2 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine and a cyclopropane-containing side chain. Its structure is designed for peptide synthesis, particularly in solid-phase applications, where the Fmoc group provides orthogonal protection for selective deprotection under mild basic conditions. The cyclopropane moiety enhances conformational rigidity, potentially improving peptide stability and binding affinity. The compound’s methylbutanoic acid terminus allows for further functionalization or conjugation. This derivative is valuable in medicinal chemistry and bioconjugation, offering precise control over peptide backbone modifications. Its synthetic utility lies in its compatibility with standard Fmoc-based protocols while enabling the incorporation of sterically constrained motifs.
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid structure
2649063-85-2 structure
Product Name:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid
CAS No:2649063-85-2
MF:C25H28N2O5
MW:436.500226974487
CID:6213125
PubChem ID:165538913
Update Time:2025-06-15

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid
    • 2649063-85-2
    • 2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)-2-methylbutanoic acid
    • EN300-1514175
    • Inchi: 1S/C25H28N2O5/c1-3-24(2,22(29)30)27-21(28)25(12-13-25)15-26-23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,3,12-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: CXVIGTIHAIQJOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NC(C(=O)O)(C)CC

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid Pricemore >>

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2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid Related Literature

Additional information on 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid

Introduction to 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic Acid (CAS No. 2649063-85-2)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid, identified by its CAS number 2649063-85-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl ring and a fluorenyl moiety, both of which contribute to its unique chemical and biological properties. The presence of multiple functional groups, such as the formamido and methoxycarbonyl substituents, further enhances its potential as a building block for the development of novel therapeutic agents.

The structural complexity of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid makes it a subject of interest for researchers exploring advanced synthetic methodologies. The fluorenyl group, known for its rigidity and electronic characteristics, often serves as an anchor point in the design of bioactive molecules. Its incorporation into the molecular framework can influence both the solubility and the binding affinity of the compound towards biological targets. Additionally, the methoxycarbonyl group introduces a site for further derivatization, allowing chemists to tailor the properties of the molecule to specific needs.

In recent years, there has been a growing interest in leveraging computational chemistry and machine learning techniques to predict and optimize the biological activity of complex molecules. The compound in question has been subjected to virtual screening studies to identify potential interactions with various protein targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, making it a promising candidate for further investigation in drug discovery programs.

The cyclopropyl ring is another key feature that contributes to the unique pharmacophoric properties of this compound. Cyclopropanes are known to introduce conformational constraints into molecular structures, which can be exploited to enhance binding specificity. In particular, the cyclopropylmethyl group in this compound's structure has been shown to improve metabolic stability and reduce susceptibility to enzymatic degradation. These attributes are particularly valuable in the development of long-acting pharmaceuticals where bioavailability is a critical factor.

Recent advancements in synthetic organic chemistry have enabled the efficient preparation of complex molecules like 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid through multi-step synthetic routes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the fluorenyl moiety, while stereoselective methods have been utilized to introduce the cyclopropyl group with high enantiomeric purity. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also pave the way for large-scale production and structural diversification.

The biological evaluation of this compound has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated that derivatives of this scaffold exhibit anti-inflammatory effects by modulating signaling pathways associated with cytokine release and immune cell activation. The ability to fine-tune these interactions through structural modifications offers a promising route towards developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The presence of fluorine atoms in drug molecules often enhances their pharmacokinetic properties, including bioavailability and metabolic stability. In 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid, the fluorenyl group serves as a fluorine-rich moiety that may contribute to these desirable characteristics. Furthermore, fluorine atoms can be strategically positioned within a molecule to influence its binding affinity and selectivity towards biological targets.

The formamido group in this compound's structure is another functional moiety that plays a crucial role in its biological activity. Formamide derivatives are known for their ability to interact with hydrogen bond acceptors on protein surfaces, thereby enhancing binding affinity. This interaction mode has been exploited in various drug design strategies, particularly in the development of protease inhibitors where formamide-based scaffolds have shown considerable promise.

In conclusion, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)-2-methylbutanoic acid (CAS No. 2649063-85-2) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups, including the fluorenyl moiety, cyclopropyl ring, methoxycarbonyl group, and formamido unit, makes it a versatile scaffold for further chemical modification and biological evaluation. As research in this field continues to advance, compounds like this one are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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